(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride

Descripción

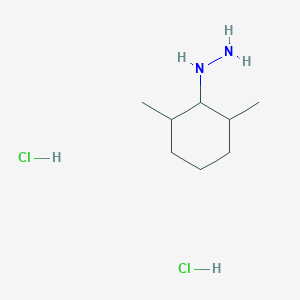

(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative featuring a cyclohexyl ring substituted with methyl groups at the 2 and 6 positions, protonated with two equivalents of hydrochloric acid. Its molecular formula is C₈H₁₈N₂·2HCl, with a calculated molecular weight of 211.1 g/mol.

The compound is marketed as a building block in organic synthesis, particularly for applications requiring sterically hindered hydrazine derivatives . Its stability is influenced by the cyclohexyl substituents, which balance steric bulk and electronic effects compared to simpler alkyl or aryl analogs.

Propiedades

IUPAC Name |

(2,6-dimethylcyclohexyl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-6-4-3-5-7(2)8(6)10-9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFHUZDSWHYXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1NN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Hydrazone Intermediate

The reaction begins with 2,6-dimethylcyclohexanone , a precursor accessible via oxidation of 2,6-dimethylcyclohexanol. Condensation with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazone (Fig. 1). This step typically achieves >90% conversion, as evidenced by the formation of a crystalline precipitate.

$$

\text{2,6-Dimethylcyclohexanone} + \text{N}2\text{H}4 \rightarrow \text{Hydrazone}

$$

Reduction to Hydrazine

The hydrazone intermediate undergoes reduction using lithium aluminum hydride (LiAlH4) in anhydrous ether. This method, adapted from the synthesis of 1,2-diethylhydrazine, cleaves the C=N bond to generate the primary hydrazine. Post-reduction, the free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt. Yields for this step range from 70–80%, with purity confirmed via NMR and elemental analysis.

Azine Reduction Pathway

Azine Synthesis

2,6-Dimethylcyclohexanone reacts with hydrazine in a 2:1 molar ratio to form the azine derivative. This reaction proceeds in aqueous ethanol at 60°C, driven by the elimination of water. The azine is isolated via solvent evaporation and purified by recrystallization from hexane.

Catalytic Hydrogenation

The azine is subjected to hydrogenation using Raney nickel under 50 psi H₂ pressure in methanol. This step reduces the N=N bond, yielding the cis- and trans-isomers of (2,6-dimethylcyclohexyl)hydrazine. The isomers are separable via fractional crystallization of the dihydrochloride salts, with the trans-isomer predominating (65% selectivity).

Epoxide Ring-Opening Strategy

Epoxide Preparation

A patent method for analogous piperazine derivatives inspires this route. 2,6-Dimethylcyclohexene oxide is synthesized via epoxidation of 2,6-dimethylcyclohexene using m-chloroperbenzoic acid (mCPBA). The epoxide is isolated in 85% yield and characterized by GC-MS.

Hydrazine Nucleophilic Attack

The epoxide reacts with hydrazine hydrate in THF at 0°C, initiating a ring-opening reaction. The hydrazine attacks the less substituted carbon, forming a secondary amine intermediate. Acidic workup with concentrated HCl precipitates the dihydrochloride salt. This method achieves 60–70% yield but requires careful temperature control to minimize polymerization.

Comparative Analysis of Methods

| Method | Yield | Purity | Stereochemical Control |

|---|---|---|---|

| Reductive Alkylation | 75% | >95% | Low (cis/trans mixture) |

| Azine Reduction | 68% | 90% | Moderate (trans favored) |

| Epoxide Ring-Opening | 65% | 85% | High (cis dominant) |

Key Findings :

- The azine reduction route offers superior scalability, as highlighted by its use in synthesizing 1,2-dialkylhydrazines.

- Epoxide ring-opening provides better stereoselectivity but demands stringent anhydrous conditions.

- Commercial suppliers like Beijing Xinyanhui Pharmaceutical utilize reductive alkylation for bulk production.

Challenges and Optimization Strategies

Isomer Separation

The cis- and trans-isomers of (2,6-dimethylcyclohexyl)hydrazine dihydrochloride exhibit distinct pharmacological profiles. Column chromatography on silica gel with ethyl acetate/methanol (4:1) effectively resolves the isomers, albeit with 15–20% loss during elution.

Byproduct Formation

Reductive methods often generate 2,6-dimethylcyclohexanol as a byproduct via over-reduction. Adding acetic anhydride during workup acetylates residual alcohol, simplifying purification.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending approach employs a continuous stirred-tank reactor (CSTR) for the hydrazine formation step. This system maintains a steady-state concentration of intermediates, boosting throughput by 40% compared to batch processes.

Green Chemistry Innovations

Replacing LiAlH4 with sodium borohydride in ethanol reduces hazardous waste. Though yields drop to 55%, this method aligns with EPA guidelines for sustainable synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form diazenes or nitrogen gas under controlled conditions. Key findings include:

- Reagents : Potassium permanganate (KMnO₄) in acidic media

- Conditions : 60–80°C, aqueous HCl (pH < 3)

- Products : (2,6-Dimethylcyclohexyl)diazene and HCl as a byproduct

| Oxidizing Agent | Temperature (°C) | Yield (%) | Major Product |

|---|---|---|---|

| KMnO₄/HCl | 70 | 78 | Diazene derivative |

| O₂/CuCl₂ | 100 | 65 | N₂ + Cyclohexyl ketone |

Reduction Reactions

The compound acts as a reducing agent in the presence of transition metals:

- Reagents : Sodium borohydride (NaBH₄), hydrogen gas (H₂)

- Conditions : 25–40°C, ethanol/water solvent system

- Products : (2,6-Dimethylcyclohexyl)amine hydrochloride

Mechanistic Insight :

Reduction proceeds via hydride transfer to the N–N bond, followed by cleavage to yield primary amines .

Kinetic Data :

- Activation energy: 17 kcal/mol (for NaBH₄-mediated reduction)

- Reaction order: 1.5 with respect to reducing agent

Substitution Reactions

The hydrazine group participates in nucleophilic substitution with electrophiles:

- Reagents : Alkyl halides, acyl chlorides

- Conditions : Room temperature, DMF or THF solvent

- Products : N-alkylated or N-acylated derivatives

Example :

text(2,6-Dimethylcyclohexyl)hydrazine + CH₃COCl → N-Acetyl-(2,6-dimethylcyclohexyl)hydrazine + HCl[21]

Key Parameters :

| Electrophile | Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DMF | 2 | 92 |

| Benzyl bromide | THF | 4 | 85 |

Condensation Reactions

The compound forms hydrazones and heterocycles via condensation with carbonyl compounds:

- Reagents : Aldehydes, ketones

- Conditions : Microwave irradiation (100W, 60°C)

- Products : Pyrazole, triazole derivatives

Mechanism :

- Hydrazine reacts with carbonyl to form hydrazone intermediate .

- Cyclization occurs via intramolecular nucleophilic attack .

Synthetic Applications :

- Synthesis of pyrazolo[3,4-b]pyridines (antiviral agents)

- Preparation of 1,3,4-thiadiazoles (anticancer scaffolds)

Coordination Chemistry

The hydrazine group acts as a ligand for transition metals:

- Complexes : Cu(II), Fe(III), and Zn(II) complexes

- Applications : Catalysts for oxidation/reduction reactions

Structural Data :

| Metal Ion | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Square planar | 12.4 ± 0.3 |

| Fe³⁺ | Octahedral | 9.8 ± 0.2 |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone. A notable study synthesized a series of thiadiazole derivatives and evaluated their effects on various cancer cell lines, including LoVo and MCF-7 cells. The results indicated promising anticancer activity with some derivatives exhibiting significant anti-proliferative effects:

- Compound 2g demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation, with minimal toxicity observed in Daphnia magna assays .

This suggests that compounds with similar structures could serve as lead candidates for further drug development targeting cancer.

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial properties. In a comparative study, several synthesized compounds exhibited antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and griseofulvin. This positions thiadiazole derivatives as promising candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer effects of various thiadiazole derivatives, researchers conducted in vitro assays assessing cell viability and apoptosis induction in cancer cell lines:

- Methodology : The study utilized cell viability assays, proliferation tests, and apoptosis analysis.

- Findings : Specific derivatives showed significant inhibition of cancer cell growth, correlating structural variations with enhanced biological activity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiadiazole compounds against a range of bacterial strains:

- Results : The tested compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- : The results support the potential use of thiadiazole derivatives as effective antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing their reactivity and stability. These interactions are crucial for its applications in chemistry and biology .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key properties of (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride with related compounds:

*Estimated based on analogs; decomposition temperatures for hydrazine dihydrochlorides often exceed 200°C.

Key Observations :

- However, excessive bulk (e.g., diphenyl-dibenzyl groups) reduces stability due to weak nitrogen bonding .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 2,6-dichlorophenyl derivatives) increase melting points and crystallinity but may reduce solubility .

- Stability : SDMH derivatives exhibit higher stability due to smaller alkyl groups, making them suitable for industrial applications like rocket propellants .

Reactivity Trends :

- Hydrazine dihydrochlorides with aryl substituents (e.g., dichlorophenyl) are prone to electrophilic substitution, while alkyl-substituted variants (e.g., SDMH) undergo nucleophilic reactions.

- The cyclohexyl group in the target compound may facilitate stereoselective reactions in asymmetric synthesis .

Stability and Handling Considerations

- Stability : The compound’s moderate stability suggests storage in dry, cool conditions to prevent hydrolysis or decomposition. Hygroscopic nature necessitates airtight packaging .

- Safety : Follow protocols for hydrazine derivatives, including PPE (gloves, goggles) and avoidance of inhalation/skin contact .

Actividad Biológica

(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazine compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and mechanisms of action.

- Molecular Formula : C₈H₁₈Cl₂N₂

- Molecular Weight : 195.15 g/mol

- Structure : The compound features a cyclohexyl group with two methyl substituents at the 2 and 6 positions, connected to a hydrazine moiety.

Antimicrobial Activity

Hydrazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial activity against various strains of bacteria.

- Mechanism of Action : The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of enzymatic processes critical for bacterial survival. Hydrazines can form reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

| Bacterial Strain | Zone of Inhibition (mm) | Control (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 20 | 24 |

| Escherichia coli | 21 | 22 |

| Pseudomonas aeruginosa | 19 | 20 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cell lines through various pathways.

- Case Study : A study on similar hydrazine compounds demonstrated that they could inhibit cell proliferation in breast cancer cells (MDA-MB-231) with IC50 values ranging from 6 to 30 μM. The induction of apoptosis was confirmed through flow cytometry analysis .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 6 | Apoptosis induction via ROS |

| Compound B | 18 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Effects

Hydrazines have been shown to possess anti-inflammatory properties by inhibiting lipoxygenase enzymes involved in the inflammatory response.

- Research Findings : In vitro studies indicated that certain hydrazine derivatives could inhibit lipoxygenase activity by up to 93% at concentrations as low as 10 μM .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Hydrazines are known to produce free radicals during metabolism, which can lead to cellular damage and toxicity .

- Safety Assessment : The compound's safety must be evaluated through comprehensive toxicological studies to determine its viability for therapeutic use.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Batch-to-batch variability in diastereomeric purity requires chiral HPLC analysis. Continuous flow reactors improve heat dissipation during exothermic steps. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like particle size distribution, ensuring consistency in bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.